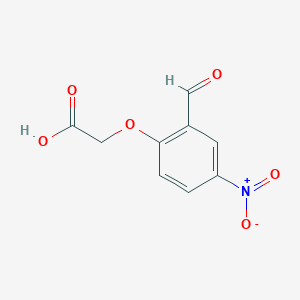

2-Formyl-4-nitrophenoxyacetic acid

Description

The exact mass of the compound 2-(2-Formyl-4-nitrophenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Formyl-4-nitrophenoxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formyl-4-nitrophenoxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formyl-4-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-4-6-3-7(10(14)15)1-2-8(6)16-5-9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXGTZOQJSQCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289747 | |

| Record name | 2-(2-formyl-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-69-1 | |

| Record name | 6965-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-formyl-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Formyl-4-nitrophenoxyacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-Formyl-4-nitrophenoxyacetic acid. The information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties

2-Formyl-4-nitrophenoxyacetic acid is a substituted phenoxyacetic acid derivative characterized by the presence of both a formyl and a nitro group on the aromatic ring. These functional groups impart specific reactivity and electronic properties to the molecule, making it a potentially valuable building block in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of 2-Formyl-4-nitrophenoxyacetic acid is presented in Table 1. This data has been compiled from various chemical databases and predicted using computational models.

| Property | Value | Source |

| IUPAC Name | 2-(2-formyl-4-nitrophenoxy)acetic acid | --INVALID-LINK--[1] |

| CAS Number | 6965-69-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₇NO₆ | --INVALID-LINK--[1] |

| Molecular Weight | 225.15 g/mol | --INVALID-LINK--[1] |

| Melting Point | 190-192 °C | --INVALID-LINK--[2] |

| Boiling Point (Predicted) | 464.4 ± 35.0 °C | --INVALID-LINK--[2] |

| Density (Predicted) | 1.520 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| XLogP3 (Predicted) | 0.8 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 3 | --INVALID-LINK--[1] |

| Exact Mass | 225.027337 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C=O)OCC(=O)O | --INVALID-LINK--[1] |

| InChI Key | SQXGTZOQJSQCPQ-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Solubility Data

Spectral Data

References to spectral data for 2-Formyl-4-nitrophenoxyacetic acid are available, providing insights into its structural characterization.

-

¹H NMR: Proton NMR data is available through the PubChem database.[1]

-

¹³C NMR: Carbon NMR data is available through the PubChem database.[1]

-

FT-IR: Infrared spectroscopy data is available through the PubChem database.[1]

Synthesis and Reactivity

The synthesis of 2-Formyl-4-nitrophenoxyacetic acid typically proceeds through a two-step process involving the formation of its methyl ester followed by hydrolysis.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)acetate

This procedure is adapted from the work of Kwiecień (2004) for the synthesis of related compounds.[3]

-

Materials:

-

2-Hydroxy-5-nitrobenzaldehyde

-

Methyl 2-bromoacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in dry DMF, add anhydrous potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl 2-bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-(2-formyl-4-nitrophenoxy)acetate.

-

Step 2: Hydrolysis of Methyl 2-(2-formyl-4-nitrophenoxy)acetate

This is a general procedure for the hydrolysis of a methyl ester to a carboxylic acid.

-

Materials:

-

Methyl 2-(2-formyl-4-nitrophenoxy)acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

1N Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve methyl 2-(2-formyl-4-nitrophenoxy)acetate (1 equivalent) in a mixture of THF (or methanol) and water.

-

Add LiOH (or NaOH) (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-Formyl-4-nitrophenoxyacetic acid.

-

Reactivity

The chemical reactivity of 2-Formyl-4-nitrophenoxyacetic acid is dictated by its three primary functional groups: the carboxylic acid, the aldehyde, and the nitro group.

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and can participate in various condensation reactions (e.g., Knoevenagel, Wittig).

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which opens up a wide range of further derivatization possibilities.

Biological Activity and Potential Applications

While extensive biological data for 2-Formyl-4-nitrophenoxyacetic acid is not currently available in the public domain, the structural motifs present in the molecule suggest potential for biological activity.

Context from Related Compounds

-

Phenoxyacetic Acids: This class of compounds is known to exhibit a broad range of biological activities, including herbicidal, anti-inflammatory, and antimicrobial properties.

-

Nitroaromatics: The nitro group is a common feature in various antimicrobial and anticancer agents. However, it can also be associated with toxicity. The biological activity of nitro-containing compounds is often dependent on the reduction of the nitro group to reactive intermediates within biological systems.[2]

Potential Research Applications

Given the lack of specific biological data, 2-Formyl-4-nitrophenoxyacetic acid represents a novel scaffold for exploration in drug discovery programs. Its versatile chemical handles allow for the creation of diverse chemical libraries for screening against various biological targets. Potential areas of investigation could include:

-

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines.

-

Enzyme Inhibition: Testing against specific enzymes implicated in disease pathways.

Visualizing Synthetic and Logical Relationships

Synthetic Pathway

The following diagram illustrates the two-step synthesis of 2-Formyl-4-nitrophenoxyacetic acid.

References

An In-Depth Technical Guide to the Structure and Synthesis of 2-Formyl-4-nitrophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for 2-Formyl-4-nitrophenoxyacetic acid. The information presented is curated for professionals in the fields of chemical research and drug development, with a focus on data clarity and reproducible experimental methods.

Chemical Structure and Properties

2-Formyl-4-nitrophenoxyacetic acid is an organic compound with the chemical formula C₉H₇NO₆.[1] Its structure features a phenoxyacetic acid backbone substituted with both a formyl (-CHO) and a nitro (-NO₂) group on the phenyl ring at positions 2 and 4, respectively.

Molecular Structure:

The presence of the electron-withdrawing nitro and formyl groups, along with the carboxylic acid moiety, makes this molecule a potentially interesting building block in medicinal chemistry and organic synthesis. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.15 g/mol | [1] |

| IUPAC Name | 2-(2-formyl-4-nitrophenoxy)acetic acid | [1] |

| CAS Number | 6965-69-1 | [1] |

| Melting Point | 190-192 °C | [2] |

| Boiling Point (Predicted) | 464.4±35.0 °C | [2] |

| Density (Predicted) | 1.520±0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.79±0.10 | [2] |

Synthesis of 2-Formyl-4-nitrophenoxyacetic Acid

The synthesis of 2-Formyl-4-nitrophenoxyacetic acid is achieved through a two-step process. The first step involves the formation of an ester intermediate, methyl 2-(2-formyl-4-nitrophenoxy)acetate, via a Williamson ether synthesis. This is followed by the hydrolysis of the methyl ester to yield the final carboxylic acid product.

The overall synthesis workflow can be visualized as follows:

Caption: Synthesis workflow for 2-Formyl-4-nitrophenoxyacetic acid.

Experimental Protocols

The following protocols are based on established methods for Williamson ether synthesis and ester hydrolysis.

Step 1: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)acetate

This procedure is adapted from the work of Kwiecień (2004), which describes the condensation of a substituted 2-hydroxybenzaldehyde with an alkyl 2-bromoalkanoate.[3]

-

Materials:

-

2-Hydroxy-5-nitrobenzaldehyde

-

Methyl bromoacetate

-

Anhydrous potassium bicarbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzaldehyde in anhydrous dimethylformamide.

-

Add a molar excess of anhydrous potassium bicarbonate to the solution.

-

To this stirred suspension, add a molar equivalent of methyl bromoacetate dropwise.

-

Heat the reaction mixture under reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

The precipitated solid, methyl 2-(2-formyl-4-nitrophenoxy)acetate, is collected by vacuum filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Hydrolysis of Methyl 2-(2-formyl-4-nitrophenoxy)acetate

This is a standard procedure for the saponification of an ester to a carboxylic acid.[4][5]

-

Materials:

-

Methyl 2-(2-formyl-4-nitrophenoxy)acetate

-

Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution

-

Methanol or a mixture of THF and water

-

Dilute hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the methyl 2-(2-formyl-4-nitrophenoxy)acetate in methanol or a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of aqueous sodium hydroxide or lithium hydroxide solution to the ester solution.

-

Heat the mixture under reflux for several hours, or stir at room temperature until TLC analysis indicates the complete consumption of the starting ester.

-

After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a low pH with dilute hydrochloric acid.

-

The precipitated 2-Formyl-4-nitrophenoxyacetic acid is collected by vacuum filtration, washed with cold water, and dried.

-

The final product can be further purified by recrystallization.

-

Characterization Data

The following table summarizes the expected characterization data for the final product.

| Analysis | Data |

| ¹H NMR | Spectral data for related nitrophenylacetic acids show characteristic aromatic proton signals, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.[6][7][8] |

| IR (KBr) | Expected characteristic peaks include a strong carbonyl stretch for the carboxylic acid (around 1700 cm⁻¹), a carbonyl stretch for the aldehyde, C-O stretching for the ether linkage, and strong absorptions for the nitro group.[1][9][10] |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak corresponding to the molecular weight of the compound. |

Signaling Pathways and Logical Relationships

While 2-Formyl-4-nitrophenoxyacetic acid is primarily a synthetic intermediate, its structural motifs are found in compounds with biological activity. The logical relationship in its synthesis is a sequential reaction pathway.

Caption: Logical flow of the synthesis of 2-Formyl-4-nitrophenoxyacetic acid.

References

- 1. 2-(2-Formyl-4-nitrophenoxy)acetic acid | C9H7NO6 | CID 247896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-FORMYL-4-NITROPHENOXYACETIC ACID | 6965-69-1 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 4-Nitrophenylacetic acid(104-03-0) 1H NMR spectrum [chemicalbook.com]

- 7. 3-NITROPHENYLACETIC ACID(1877-73-2) 1H NMR [m.chemicalbook.com]

- 8. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID(6127-11-3) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Nitrophenylacetic acid(3740-52-1) IR Spectrum [chemicalbook.com]

- 10. 4-Nitrophenylacetic acid(104-03-0) IR Spectrum [chemicalbook.com]

2-Formyl-4-nitrophenoxyacetic acid: Nomenclature and Identification

The scientifically recognized IUPAC name for the compound commonly referred to as 2-Formyl-4-nitrophenoxyacetic acid is 2-(2-formyl-4-nitrophenoxy)acetic acid.[1] This name precisely describes the molecular structure, indicating an acetic acid molecule linked via an ether oxygen to the first carbon of a benzene ring, which itself has a formyl group at the second position and a nitro group at the fourth position.

This chemical compound is also known by several synonyms, which are often used in commercial and laboratory contexts. These alternative names provide flexibility in referencing but the IUPAC name remains the standard for unambiguous scientific communication.

| Nomenclature Type | Name |

| IUPAC Name | 2-(2-formyl-4-nitrophenoxy)acetic acid |

| Synonyms | 2-Formyl-4-nitrophenoxyacetic acid[1] |

| Acetic acid, 2-(2-formyl-4-nitrophenoxy)-[1] | |

| MFCD00024502[1] | |

| CAS Registry Number | 6965-69-1[1] |

References

physical and chemical properties of 2-Formyl-4-nitrophenoxyacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-4-nitrophenoxyacetic acid, a substituted phenoxyacetic acid derivative, is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. Its unique trifunctional architecture, featuring a carboxylic acid, an aldehyde, and a nitro group on a phenoxy scaffold, offers a versatile platform for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the physical and chemical properties of 2-Formyl-4-nitrophenoxyacetic acid, detailed methodologies for its synthesis and characterization, and insights into its reactivity and applications in the development of novel therapeutic agents.

Introduction

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous established drugs. The introduction of formyl and nitro substituents onto this scaffold, as seen in 2-Formyl-4-nitrophenoxyacetic acid, significantly influences its chemical reactivity and biological profile. The electron-withdrawing nature of the nitro group and the reactive aldehyde functionality make this molecule a valuable precursor for a range of chemical transformations, particularly in the synthesis of nitro-substituted benzofurans and other heterocyclic systems. Understanding the fundamental properties of this compound is therefore crucial for its effective utilization in synthetic and drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Formyl-4-nitrophenoxyacetic acid is essential for its handling, reaction optimization, and formulation.

General Properties

| Property | Value | Source |

| IUPAC Name | 2-(2-Formyl-4-nitrophenoxy)acetic acid | [1] |

| CAS Number | 6965-69-1 | [1] |

| Molecular Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.15 g/mol | [1] |

| Appearance | Expected to be a solid, likely pale yellow or crystalline, based on related compounds. | |

| Melting Point | 190-192 °C |

Computed Properties

| Property | Value | Source |

| XLogP3 | 0.8 | [1] |

| Topological Polar Surface Area | 109 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Purification

The synthesis of 2-Formyl-4-nitrophenoxyacetic acid is typically achieved through a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.

Synthetic Pathway

The primary route involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with an appropriate haloacetic acid ester, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis

Materials:

-

2-hydroxy-5-nitrobenzaldehyde

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Ethyl acetate

-

Brine

Procedure:

-

Etherification: To a solution of 2-hydroxy-5-nitrobenzaldehyde in DMF, add anhydrous potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add ethyl bromoacetate dropwise and heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-formyl-4-nitrophenoxy)acetate.

-

Hydrolysis: To the crude ester, add a solution of sodium hydroxide in a mixture of ethanol and water. Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

-

Acidification and Isolation: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3. The solid product will precipitate out. Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Formyl-4-nitrophenoxyacetic acid.

Purification

The crude product can be purified by recrystallization.[2] The choice of solvent is critical for obtaining high-purity crystals. A common technique involves dissolving the compound in a hot solvent in which it has high solubility and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[3] Suitable solvent systems for similar aromatic carboxylic acids include ethanol, benzene, or mixtures of solvents like hexane/acetone or hexane/ethyl acetate.[3][4]

Recrystallization Protocol (General):

-

Dissolve the crude 2-Formyl-4-nitrophenoxyacetic acid in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectral Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized 2-Formyl-4-nitrophenoxyacetic acid.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, methylene, and carboxylic acid protons.

-

Aromatic Protons: Three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 7.0-8.5 ppm. The exact shifts will be influenced by the positions of the three different substituents.

-

Aldehyde Proton: A singlet for the formyl proton (-CHO) is expected at a downfield chemical shift, typically between δ 9.5 and 10.5 ppm.[5]

-

Methylene Protons: A singlet for the two methylene protons (-O-CH₂-COOH) should appear in the range of δ 4.5-5.0 ppm.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton (-COOH) will be observed at a very downfield position, typically above δ 10.0 ppm, and its position can be concentration-dependent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

-

Carbonyl Carbons: The aldehyde carbonyl carbon (C=O) is expected in the range of δ 190-200 ppm, while the carboxylic acid carbonyl carbon should appear between δ 160-185 ppm.[6]

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons attached to the nitro group and the ether oxygen will be significantly shifted.

-

Methylene Carbon: The methylene carbon (-O-CH₂-COOH) is expected to appear in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[7]

-

C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aldehyde C-H stretch appears as two weak bands around 2830 and 2720 cm⁻¹.[8]

-

C=O Stretch (Carbonyls): Two strong, sharp peaks are expected for the carbonyl groups. The carboxylic acid C=O stretch will be around 1700-1725 cm⁻¹, and the aldehyde C=O stretch will be in a similar region, often slightly higher, around 1720-1740 cm⁻¹.[7][9]

-

N-O Stretch (Nitro Group): Two strong absorptions are characteristic of the nitro group, typically appearing around 1500-1550 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch).

-

C-O Stretch (Ether and Carboxylic Acid): The C-O stretching vibrations for the ether and carboxylic acid will be present in the fingerprint region, generally between 1000-1300 cm⁻¹.[7]

Mass Spectrometry (Predicted)

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 225. The fragmentation pattern would be complex due to the multiple functional groups. Expected fragmentation pathways include:

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid group (M-17).

-

Loss of the carboxyl group (-COOH) (M-45).[10]

-

Loss of the formyl group (-CHO) (M-29).[10]

-

Cleavage of the ether bond, leading to fragments corresponding to the nitrophenolate and carboxymethyl moieties.

-

Loss of the nitro group (-NO₂) (M-46).

Chemical Reactivity and Stability

The chemical reactivity of 2-Formyl-4-nitrophenoxyacetic acid is dictated by its three functional groups.

Reactivity of the Functional Groups

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol. Its acidity allows for salt formation with bases.

-

Aldehyde: The aldehyde group is susceptible to nucleophilic attack and can participate in reactions like oxidation to a carboxylic acid, reduction to a primary alcohol, and formation of imines, oximes, and hydrazones.[5] It is generally more reactive than a ketone due to less steric hindrance and greater polarization of the carbonyl group.[11]

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, which is a key transformation in the synthesis of many heterocyclic compounds.

Stability and Storage

Based on the reactivity of its functional groups, 2-Formyl-4-nitrophenoxyacetic acid should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents, strong bases, and sources of ignition.[12] The aldehyde group can be susceptible to air oxidation over time. It is advisable to store the compound under an inert atmosphere if long-term stability is required.

Applications in Drug Development

The trifunctional nature of 2-Formyl-4-nitrophenoxyacetic acid makes it a valuable building block in the synthesis of various heterocyclic compounds with potential biological activity.

Synthesis of Heterocyclic Scaffolds

A primary application of this compound is in the synthesis of substituted benzofurans.[13] The aldehyde and the adjacent phenoxyacetic acid moiety can undergo intramolecular cyclization reactions under various conditions. Furthermore, the nitro group can be reduced to an amine, which can then participate in further cyclization reactions to form a variety of nitrogen-containing heterocycles. These heterocyclic cores are prevalent in many classes of therapeutic agents. The synthesis of complex heterocyclic systems is a cornerstone of modern drug discovery.[14][15]

Potential Therapeutic Areas

Derivatives of phenoxyacetic acid have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The incorporation of the nitro and formyl groups provides handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The ability to generate diverse libraries of compounds from this starting material makes it a valuable tool in lead discovery and optimization campaigns.

Safety and Handling

-

Potential Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[16] May be harmful if swallowed or inhaled.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[12][16] Use in a well-ventilated area or with a fume hood.

-

Fire and Explosion Hazards: The compound is not expected to be highly flammable, but in case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Formyl-4-nitrophenoxyacetic acid is a synthetically versatile molecule with significant potential as an intermediate in the preparation of complex heterocyclic compounds for drug discovery. Its well-defined physicochemical properties, coupled with the distinct reactivity of its three functional groups, provide a robust platform for the generation of novel molecular entities. This guide has provided a comprehensive overview of its synthesis, characterization, and chemical properties to aid researchers and scientists in its effective application in their research endeavors.

References

-

Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. (2015). ResearchGate. [Link]

-

NMR Guidelines for ACS Journals. American Chemical Society. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [Link]

-

2-(2-Formyl-4-nitrophenoxy)acetic acid | C9H7NO6 | CID 247896. PubChem. [Link]

-

Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (2021). National Institutes of Health. [Link]

-

Interpretation of mass spectra. University of California, Irvine. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Purification: How To. University of Rochester. [Link]

-

Synthesis of 2Alkyl5-nitrobenzofurans (V) via 2-(2Formyl4-nitrophenoxy)alkanoic Acids (IV). (2015). ResearchGate. [Link]

-

Some studies of the reactions of amines with aldehydes and with aromatic nitro - compounds in acetonitrile. (2012). Durham e-Theses. [Link]

-

interpreting C-13 NMR spectra. Chemguide. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

Aldehyde. Wikipedia. [Link]

-

SAFETY DATA SHEET. ChemDmart. [Link]

-

phenylacetic acid. Organic Syntheses Procedure. [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020). Human Metabolome Database. [Link]

-

13 C NMR Chemical Shifts. Oregon State University. [Link]

-

Ch13 - Sample IR spectra. University of Calgary. [Link]

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020). University of Wisconsin. [Link]

-

Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. ResearchGate. [Link]

-

1H Chemical Shifts in NMR. Organic Chemistry Data & Info. [Link]

-

Heterocyclic Derivatives of 2-Amino-4-nitrophenol. (2018). ResearchGate. [Link]

-

1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

-

Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]

-

Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. (2013). National Institutes of Health. [Link]

-

Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2021). MDPI. [Link]

-

Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. [Link]

-

Aldehydes: What We Should Know About Them. (2023). MDPI. [Link]

- Purification of aromatic polycarboxylic acids by recrystallization.

-

Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. (2021). Wiley Online Library. [Link]

Sources

- 1. 2-(2-Formyl-4-nitrophenoxy)acetic acid | C9H7NO6 | CID 247896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 3. Purification [chem.rochester.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Aldehyde - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. experts.arizona.edu [experts.arizona.edu]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

In-Depth Technical Guide: 2-Formyl-4-nitrophenoxyacetic Acid (CAS 6965-69-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Formyl-4-nitrophenoxyacetic acid (CAS 6965-69-1), a key chemical intermediate. This document details its physicochemical properties, synthesis, and applications, with a focus on its utility in organic synthesis and drug discovery.

Physicochemical Properties

2-Formyl-4-nitrophenoxyacetic acid is a substituted phenoxyacetic acid derivative. Its chemical structure incorporates a formyl group, a nitro group, and a carboxylic acid moiety, making it a versatile building block in synthetic chemistry.

| Property | Value |

| CAS Number | 6965-69-1 |

| Molecular Formula | C₉H₇NO₆[1] |

| Molecular Weight | 225.15 g/mol [1] |

| IUPAC Name | 2-(2-formyl-4-nitrophenoxy)acetic acid[1] |

| Melting Point | 190-192 °C[2] |

| Boiling Point (Predicted) | 464.4 ± 35.0 °C[2] |

| Density (Predicted) | 1.520 ± 0.06 g/cm³[2] |

| Appearance | Solid (form may vary) |

| Storage Temperature | 2-8°C, stored under nitrogen[2] |

Synthesis

The synthesis of 2-Formyl-4-nitrophenoxyacetic acid is typically achieved through a two-step process starting from 2-hydroxy-5-nitrobenzaldehyde. The first step involves the etherification of the phenolic hydroxyl group with an alkyl bromoacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Synthesis Workflow

Caption: Synthesis workflow for 2-Formyl-4-nitrophenoxyacetic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)acetate

This procedure is adapted from the synthesis of analogous compounds.[3]

-

Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2 equivalents).

-

Addition of Reagent: To the stirred suspension, add methyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: The solid product precipitates out. Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield methyl 2-(2-formyl-4-nitrophenoxy)acetate.

Step 2: Hydrolysis to 2-Formyl-4-nitrophenoxyacetic acid

This is a general procedure for the saponification of a methyl ester.

-

Reaction Setup: Suspend methyl 2-(2-formyl-4-nitrophenoxy)acetate (1 equivalent) in a mixture of methanol and water.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 equivalents) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC), typically for 1-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to a pH of 2-3 with dilute hydrochloric acid (HCl).

-

Isolation: The desired product, 2-Formyl-4-nitrophenoxyacetic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Applications in Research and Drug Development

2-Formyl-4-nitrophenoxyacetic acid is a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds. The presence of multiple reactive functional groups allows for a variety of chemical transformations.

-

Synthesis of Benzofurans: This compound serves as a key precursor for the synthesis of 2-alkyl-5-nitrobenzofurans.[3] The formyl group and the phenoxyacetic acid moiety can undergo intramolecular cyclization reactions to form the benzofuran ring system, which is a common scaffold in many biologically active molecules.

-

Medicinal Chemistry: The phenoxyacetic acid scaffold is present in numerous therapeutic agents with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antihypertensive effects.[4] The formyl and nitro groups on the aromatic ring of 2-Formyl-4-nitrophenoxyacetic acid provide handles for further chemical modification to generate libraries of compounds for drug discovery screening.

-

Precursor for Schiff Bases and Amines: The formyl group can readily react with primary amines to form Schiff bases, which can then be reduced to the corresponding secondary amines. These derivatives have been investigated for their potential biological activities.[3][5]

Logical Relationship of Applications

References

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans | MDPI [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Formyl-4-nitrophenoxyacetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-4-nitrophenoxyacetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class. While direct comprehensive studies on the mechanism of action of 2-Formyl-4-nitrophenoxyacetic acid are limited in publicly available literature, research into its derivatives provides significant insights into its potential as a scaffold for developing novel therapeutic agents. This technical guide consolidates the available information, focusing primarily on the antibacterial properties of its Schiff base and amine derivatives. The document details the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering a foundation for future research and drug development endeavors.

Introduction

Phenoxyacetic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a formyl (-CHO) and a nitro (-NO2) group on the phenyl ring of 2-Formyl-4-nitrophenoxyacetic acid suggests a potential for diverse pharmacological effects. The formyl group provides a reactive site for the synthesis of various derivatives, such as Schiff bases and amines, while the nitro group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

This guide focuses on the most detailed available research, which explores the antibacterial activity of derivatives synthesized from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. The findings from this research offer valuable insights into the potential antimicrobial applications of compounds derived from the 2-Formyl-4-nitrophenoxyacetic acid core structure.

Synthesis of Active Derivatives

The primary route for exploring the biological activity of 2-Formyl-4-nitrophenoxyacetic acid has been through the synthesis of its derivatives. A key study by Goszczyńska et al. (2015) outlines the synthesis of a series of Schiff bases and secondary amines from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates[1][2][3].

Experimental Protocol: Synthesis of Schiff Bases and Amines

Materials:

-

Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates

-

Aniline or 4-methoxyaniline

-

Methanol

-

Sodium triacetoxyborohydride (for reductive amination)

-

Hydrogen gas and Palladium on carbon (for catalytic hydrogenation)

Procedure for Schiff Base Synthesis:

-

Dissolve the starting alkyl 2-(2-formyl-4-nitrophenoxy)alkanoate in methanol.

-

Add an equimolar amount of the respective aniline (aniline or 4-methoxyaniline).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated, and the crude product is purified by crystallization.

Procedure for Secondary Amine Synthesis (Reductive Amination):

-

Direct Reductive Amination:

-

To a solution of the alkyl 2-(2-formyl-4-nitrophenoxy)alkanoate and aniline in methanol, add sodium triacetoxyborohydride in portions.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the secondary amine.

-

-

Stepwise Reduction:

-

Synthesize and isolate the Schiff base as described above.

-

Dissolve the Schiff base in a suitable solvent.

-

Perform catalytic hydrogenation using H2 gas and a Pd/C catalyst or reduce using a chemical reducing agent like sodium triacetoxyborohydride.

-

Isolate and purify the resulting secondary amine.

-

The workflow for the synthesis is depicted in the following diagram:

Mechanism of Action and Biological Activity

While the precise molecular targets have not been definitively identified, the antibacterial activity of the Schiff base and amine derivatives of 2-Formyl-4-nitrophenoxyacetic acid provides clues to their potential mechanism of action.

Antibacterial Activity

The primary biological activity reported for derivatives of 2-Formyl-4-nitrophenoxyacetic acid is antibacterial. Goszczyńska et al. (2015) evaluated a series of Schiff bases and their corresponding secondary amine hydrochlorides against a panel of Gram-positive and Gram-negative bacteria[1][2][3].

Key Findings:

-

Several of the synthesized Schiff bases and secondary amine hydrochlorides demonstrated moderate to good activity against Gram-positive bacteria, including Staphylococcus aureus, Micrococcus luteus, and Streptococcus mutans.[1][2]

-

The compounds were largely inactive against Gram-negative bacteria, which is a common observation for many antibacterial agents due to the presence of an outer membrane in Gram-negative bacteria that can act as a permeability barrier.[3]

-

The presence of a methoxyl group on the N-phenyl ring of the Schiff bases was found to have a negative impact on their antibacterial activity.[3]

-

For the Schiff bases, elongation of the hydrophobic alkyl chain led to a decrease in activity against S. aureus.[3]

-

In contrast, for the amine hydrochlorides, a longer hydrophobic alkyl chain resulted in an increase in antibacterial activity.[3]

This suggests that the imine (-C=N-) functionality of the Schiff bases is important for their antibacterial action and that modifications to the lipophilicity of the molecules can significantly impact their efficacy. The mechanism of action is likely multifactorial but may involve disruption of the bacterial cell wall or membrane, or inhibition of essential enzymes. The general structure-activity relationships are summarized in the diagram below.

Quantitative Data

The following tables summarize the quantitative antibacterial activity data for selected Schiff base and amine hydrochloride derivatives from Goszczyńska et al. (2015).

Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives (in µg/mL)

| Compound | R | R' | S. aureus | M. luteus | S. mutans |

| 3a | H | Et | 125 | 250 | 125 |

| 3b | H | n-Pr | 250 | 500 | 250 |

| 3d | OMe | Et | >1000 | >1000 | >1000 |

Table 2: Zone of Inhibition of Schiff Base Derivatives (in mm)

| Compound | R | R' | S. aureus | M. luteus | S. mutans |

| 3a | H | Et | 12 | 10 | 11 |

| 3b | H | n-Pr | 10 | 9 | 10 |

| 3d | OMe | Et | 0 | 0 | 0 |

Table 3: Minimum Inhibitory Concentration (MIC) of Amine Hydrochloride Derivatives (in µg/mL)

| Compound | R | R' | S. aureus | M. luteus | S. mutans |

| 5a | H | Et | 62.5 | 125 | 62.5 |

| 5b | H | n-Pr | 31.25 | 62.5 | 31.25 |

| 5d | OMe | Et | 500 | 1000 | 500 |

Table 4: Zone of Inhibition of Amine Hydrochloride Derivatives (in mm)

| Compound | R | R' | S. aureus | M. luteus | S. mutans |

| 5a | H | Et | 14 | 12 | 13 |

| 5b | H | n-Pr | 16 | 14 | 15 |

| 5d | OMe | Et | 8 | 7 | 8 |

Data presented is a selection from Goszczyńska et al. (2015) for illustrative purposes.[1][2][3]

Experimental Protocol: Antibacterial Activity Assay

Microorganisms:

-

Gram-positive: Staphylococcus aureus, Micrococcus luteus, Streptococcus mutans

-

Gram-negative: Escherichia coli, Pseudomonas aeruginosa

Method: Broth Microdilution Method for MIC Determination

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton broth in a 96-well microtiter plate.

-

Prepare a standardized inoculum of each bacterial strain.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include positive controls (broth with bacteria) and negative controls (broth only).

-

Incubate the plates at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Method: Disc Diffusion Method for Zone of Inhibition

-

Prepare a standardized bacterial suspension and evenly spread it on the surface of a Mueller-Hinton agar plate.

-

Impregnate sterile paper discs with a defined concentration of the test compound.

-

Place the discs on the surface of the inoculated agar plate.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of complete inhibition around each disc in millimeters.

Potential for Other Biological Activities

While the most detailed research focuses on antibacterial properties, the core structure of 2-Formyl-4-nitrophenoxyacetic acid suggests potential for other activities:

-

Anti-inflammatory Activity: Phenoxyacetic acid derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. The nitro group can also contribute to anti-inflammatory effects.

-

Anticancer Activity: Nitro-containing compounds have been investigated for their anticancer potential. The reactivity of the formyl group allows for the synthesis of a wide range of derivatives that could be screened for cytotoxic activity against various cancer cell lines.

Further research is warranted to explore these potential therapeutic applications.

Conclusion

2-Formyl-4-nitrophenoxyacetic acid serves as a versatile scaffold for the synthesis of biologically active molecules. The available data strongly supports the potential of its Schiff base and amine derivatives as antibacterial agents, particularly against Gram-positive bacteria. The structure-activity relationships identified in the study by Goszczyńska et al. provide a valuable starting point for the design of more potent analogues. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as exploring their potential anti-inflammatory and anticancer activities. The detailed experimental protocols provided in this guide can serve as a foundation for these future investigations.

References

- 1. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Enigmatic Potential of 2-Formyl-4-nitrophenoxyacetic Acid: A Technical Guide to Its Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-4-nitrophenoxyacetic acid stands as a molecule of significant interest at the intersection of medicinal chemistry and biological research. While direct, extensive research on its specific biological activities remains nascent, its chemical architecture—a trifecta of a phenoxyacetic acid scaffold, a reactive formyl group, and an electron-withdrawing nitro group—provides a compelling basis for predicting a range of pharmacological effects. This guide synthesizes information from structurally related compounds and foundational chemical principles to illuminate the probable biological landscape of this molecule. We will delve into the established roles of its constituent moieties to postulate its potential as an anti-inflammatory, antimicrobial, and even an anti-cancer agent. Furthermore, this document will provide hypothetical signaling pathways and detailed experimental protocols to empower researchers to systematically investigate and validate these predicted activities.

Introduction: Deconstructing a Molecule of Interest

2-Formyl-4-nitrophenoxyacetic acid (C9H7NO6) is a derivative of phenoxyacetic acid, a scaffold renowned for its presence in a multitude of therapeutic agents.[1] The strategic placement of a formyl (-CHO) and a nitro (-NO2) group on the phenyl ring is predicted to profoundly influence its physicochemical properties and biological interactions.[1] Understanding the individual contributions of these functional groups is paramount to predicting the molecule's overall biological profile.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C9H7NO6 | PubChem[2] |

| Molecular Weight | 225.15 g/mol | PubChem[2] |

| CAS Number | 6965-69-1 | PubChem, Benchchem, ChemicalBook, Santa Cruz Biotechnology[1][2][3][4] |

The Phenoxyacetic Acid Core: A Privileged Scaffold

The phenoxyacetic acid moiety is a well-established pharmacophore, forming the backbone of numerous drugs with a wide array of therapeutic applications.[1] Derivatives have been successfully developed as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][5] This broad spectrum of activity is attributed to the scaffold's favorable pharmacokinetic properties and its synthetic tractability, which allows for facile modification to optimize biological effects.[1]

Functional Group Analysis: Predicting Biological Roles

The Formyl Group: A Hub of Reactivity

The aldehyde functionality of the formyl group is a key feature that can dictate the molecule's interactions with biological targets.[1] Aldehydes are known to participate in various chemical reactions, including the formation of Schiff bases with primary amines, which are abundant in proteins. This reactivity suggests that 2-Formyl-4-nitrophenoxyacetic acid could act as a covalent modifier of enzymes or receptors, potentially leading to irreversible inhibition and potent biological effects.

The Nitro Group: An Electronic Modulator and Signaling Participant

The nitro group is a strong electron-withdrawing group that can significantly alter the electronic distribution of the aromatic ring, thereby influencing protein-ligand interactions.[1] Furthermore, nitro-containing compounds are known to participate in redox cycling and can be bioreduced to form reactive nitrogen species. These species can modulate various signaling pathways, including those involved in inflammation and cell proliferation.[6] For instance, nitro-fatty acids are known to activate the Keap1/Nrf2 pathway, which is involved in cellular protection against oxidative stress.[6]

Predicted Biological Activities and Mechanistic Hypotheses

Based on the analysis of its structural components, we can postulate several potential biological activities for 2-Formyl-4-nitrophenoxyacetic acid.

Anti-inflammatory Activity

The phenoxyacetic acid core is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[1] The presence of the nitro group could further enhance anti-inflammatory effects through the modulation of inflammatory signaling pathways, such as NF-κB.[6]

Hypothesized Signaling Pathway: Inhibition of NF-κB Activation

Caption: Predicted inhibition of the NF-κB pathway by 2-Formyl-4-nitrophenoxyacetic acid.

Antimicrobial Activity

Derivatives of phenoxyacetic acid have demonstrated antimicrobial properties.[1] The nitroaromatic structure is also a feature of some antimicrobial agents. The combined presence of these moieties in 2-Formyl-4-nitrophenoxyacetic acid suggests a potential for antibacterial or antifungal activity.

Anticancer Activity

Several phenoxyacetic acid derivatives have been investigated as potential anticancer agents.[5] The ability of the formyl group to form covalent bonds with proteins, coupled with the potential for the nitro group to induce oxidative stress, could lead to cytotoxic effects in cancer cells. One potential target is PARP-1, an enzyme involved in DNA repair that is often overactive in cancer cells.[5]

Proposed Experimental Workflows for Activity Validation

To validate the predicted biological activities, a systematic experimental approach is required.

Experimental Workflow: In Vitro and In Vivo Evaluation

Caption: A stepwise workflow for the comprehensive biological evaluation of 2-Formyl-4-nitrophenoxyacetic acid.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol is adapted from standard methodologies for assessing the in vitro cytotoxic activity of novel compounds.[5]

Objective: To determine the concentration-dependent cytotoxic effect of 2-Formyl-4-nitrophenoxyacetic acid on various human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7, A549)

-

2-Formyl-4-nitrophenoxyacetic acid

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Culture: Maintain human cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of 2-Formyl-4-nitrophenoxyacetic acid in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

2-Formyl-4-nitrophenoxyacetic acid presents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its unique combination of a proven phenoxyacetic acid core with reactive formyl and electron-modulating nitro groups warrants a thorough investigation of its biological activities. The hypotheses and experimental frameworks provided in this guide offer a foundational roadmap for researchers to unlock the full therapeutic potential of this intriguing molecule. Future research should focus on a systematic evaluation of its anti-inflammatory, antimicrobial, and anticancer properties, with a deep dive into its mechanisms of action and structure-activity relationships.

References

- 1. 2-Formyl-4-nitrophenoxyacetic acid | 6965-69-1 | Benchchem [benchchem.com]

- 2. 2-(2-Formyl-4-nitrophenoxy)acetic acid | C9H7NO6 | CID 247896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-FORMYL-4-NITROPHENOXYACETIC ACID | 6965-69-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. Nitro-fatty Acid Formation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Formyl-4-nitrophenoxyacetic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-formyl-4-nitrophenoxyacetic acid, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details a robust synthetic protocol, explores its physicochemical properties, and delves into its prospective applications, particularly as a precursor for novel therapeutic agents. By integrating established chemical principles with contemporary research insights, this guide serves as an essential resource for professionals engaged in the exploration and utilization of unique molecular scaffolds.

Introduction: The Significance of the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid moiety is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1] Its prevalence in medicinal chemistry is attributed to its favorable physicochemical properties and the ease with which its structure can be modified.[1] The versatility of the phenoxyacetic acid scaffold has led to the development of drugs with anti-inflammatory, analgesic, antimicrobial, and antihypertensive properties.[1]

The subject of this guide, 2-formyl-4-nitrophenoxyacetic acid, incorporates two key functional groups—a formyl (-CHO) and a nitro (-NO₂) group—onto the phenoxyacetic acid backbone. The formyl group, an aldehyde, is a reactive handle for a multitude of chemical transformations, notably the formation of Schiff bases through condensation with primary amines. Schiff bases are a class of compounds renowned for their diverse biological activities, including antimicrobial and anticancer properties. The nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, which can enhance molecular interactions with biological targets.

This guide will provide a detailed exploration of 2-formyl-4-nitrophenoxyacetic acid, from its synthesis and characterization to its potential as a building block for the discovery of new bioactive molecules.

Synthesis of 2-Formyl-4-nitrophenoxyacetic Acid

The synthesis of 2-formyl-4-nitrophenoxyacetic acid can be efficiently achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers.[2] This approach involves the reaction of a deprotonated phenol (phenoxide) with a haloalkane. In this specific synthesis, the starting materials are 2-hydroxy-5-nitrobenzaldehyde and a haloacetic acid, typically chloroacetic acid or bromoacetic acid.

Reaction Scheme

The overall reaction is depicted below:

Caption: Williamson ether synthesis of 2-formyl-4-nitrophenoxyacetic acid.

Detailed Experimental Protocol

This protocol is an adapted procedure based on established Williamson ether syntheses of analogous phenoxyacetic acids.

Materials:

-

2-hydroxy-5-nitrobenzaldehyde

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH paper

Procedure:

-

Preparation of Sodium Phenoxide:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 2-hydroxy-5-nitrobenzaldehyde in a minimal amount of ethanol.

-

In a separate beaker, prepare an aqueous solution of sodium hydroxide (1.1 molar equivalents).

-

Slowly add the NaOH solution to the stirred solution of 2-hydroxy-5-nitrobenzaldehyde at room temperature. The formation of the sodium phenoxide salt is typically accompanied by a color change.

-

-

Preparation of Sodium Chloroacetate:

-

In a separate beaker, dissolve one molar equivalent of chloroacetic acid in deionized water.

-

Carefully neutralize the chloroacetic acid solution with an equimolar amount of sodium hydroxide solution. This step should be performed cautiously as it is an exothermic reaction.

-

-

Williamson Ether Synthesis Reaction:

-

Attach a reflux condenser to the round-bottom flask containing the sodium phenoxide solution.

-

Heat the solution to a gentle reflux using a heating mantle.

-

Slowly add the sodium chloroacetate solution to the refluxing phenoxide solution through a dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, continue to reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic (as indicated by pH paper). This will protonate the carboxylic acid and precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

-

Purification:

-

The crude 2-formyl-4-nitrophenoxyacetic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

-

Physicochemical Properties and Spectral Characterization

A thorough understanding of the physicochemical properties and spectral data is crucial for the identification and application of 2-formyl-4-nitrophenoxyacetic acid.

Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₆ | PubChem[2] |

| Molecular Weight | 225.15 g/mol | PubChem[2] |

| XLogP3 | 0.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

Predicted Spectral Data

1H NMR (Predicted):

-

Aromatic Protons: Three protons in the aromatic region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the nitro group is expected to be the most downfield, followed by the proton ortho to the formyl group, and the proton ortho to the ether linkage.

-

Methylene Protons (-O-CH₂-COOH): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen.

-

Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, characteristic of a carboxylic acid proton.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, characteristic of an aldehyde proton.

13C NMR (Predicted):

-

Carbonyl Carbons: Two distinct signals in the downfield region corresponding to the carboxylic acid and aldehyde carbonyl carbons.

-

Aromatic Carbons: Six signals in the aromatic region, with carbons attached to the nitro and ether groups appearing at characteristic chemical shifts.

-

Methylene Carbon (-O-CH₂-COOH): A signal corresponding to the methylene carbon.

FTIR (Anticipated):

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

-

C-O Stretch (Ether): An absorption band in the region of 1200-1250 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Applications in Research and Drug Development

The unique structural features of 2-formyl-4-nitrophenoxyacetic acid make it a valuable intermediate for the synthesis of a variety of potentially bioactive molecules.

Precursor for Schiff Base Synthesis

The aldehyde functionality of 2-formyl-4-nitrophenoxyacetic acid readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases can be further modified or screened directly for biological activity.

Caption: General scheme for the synthesis of Schiff bases.

General Protocol for Schiff Base Synthesis:

-

Dissolve equimolar amounts of 2-formyl-4-nitrophenoxyacetic acid and the desired primary amine in a suitable solvent (e.g., ethanol, methanol).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to induce crystallization of the Schiff base product.

-

Collect the product by filtration, wash with a cold solvent, and dry.

Potential Antimicrobial and Enzyme Inhibitory Activity

The phenoxyacetic acid scaffold is present in numerous compounds with demonstrated antimicrobial activity. The introduction of the formyl and nitro groups can modulate this activity. Furthermore, the structural features of 2-formyl-4-nitrophenoxyacetic acid and its derivatives suggest potential as enzyme inhibitors.

Workflow for Biological Activity Screening:

Caption: Workflow for evaluating the biological activity.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC):

A standard broth microdilution method can be employed to determine the MIC of the compound against a panel of pathogenic bacteria and fungi. This involves preparing serial dilutions of the compound in a suitable growth medium, inoculating with the test microorganism, and incubating under appropriate conditions. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

2-Formyl-4-nitrophenoxyacetic acid is a synthetically accessible and highly versatile molecule. Its strategic combination of a phenoxyacetic acid core with reactive formyl and electron-withdrawing nitro groups provides a valuable platform for the development of novel compounds with potential applications in medicinal chemistry. This guide has provided a detailed synthetic protocol, an overview of its key properties, and a clear path for its utilization in the synthesis of Schiff bases and the exploration of its biological activities. Further research into this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and materials science.

References

-

PubChem. 2-(2-Formyl-4-nitrophenoxy)acetic acid. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Contents - The Royal Society of Chemistry. [Link]

-

National Institutes of Health. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. [Link]

-

Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

-

CP Lab Chemicals. 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid, 100 mg, Reagent Grade. [Link]

-

Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]

-

Pharmaffiliates. 2-(2-Formyl-4-nitrophenoxy)acetic Acid. [Link]

-

PubChemLite. 2-(4-formyl-2-nitrophenoxy)acetic acid (C9H7NO6). [Link]

- Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

PubChem. (4-Nitrophenyl)acetic acid. [Link]

-

PubChem. (2-Nitrophenyl)acetic acid. [Link]

-

ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]

-

National Institutes of Health. Use of 4-Nitrophenoxyacetic Acid for Detection and Quantification of 2,4-Dichlorophenoxyacetic Acid (2,4-D)/(alpha)-Ketoglutarate Dioxygenase Activity in 2,4-D-Degrading Microorganisms. [Link]

Sources

An In-depth Technical Guide to 2-Formyl-4-nitrophenoxyacetic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Formyl-4-nitrophenoxyacetic acid, a key chemical intermediate in organic synthesis. While information regarding its specific discovery and detailed historical timeline is not extensively documented in readily available literature, its significance lies in its role as a precursor in the synthesis of more complex molecules, particularly heterocyclic compounds. This document details its physicochemical properties, provides a well-defined synthesis protocol, and explores its potential, though not yet experimentally confirmed, biological significance based on the activities of structurally related compounds.

Introduction

2-Formyl-4-nitrophenoxyacetic acid, also known by its synonym 2-(carboxymethoxy)-5-nitrobenzaldehyde, belongs to the class of substituted phenoxyacetic acids. The presence of a formyl group, a nitro group, and a carboxylic acid moiety on a phenoxy scaffold makes it a versatile building block in synthetic chemistry. The electron-withdrawing nature of the nitro and formyl groups, combined with the acidic proton of the carboxylic acid, provides multiple reactive sites for further chemical transformations. Its primary documented role is as an intermediate in the synthesis of 2-alkyl-5-nitrobenzofurans.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Formyl-4-nitrophenoxyacetic acid is presented in the table below. These values are primarily sourced from computational predictions available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₆ | PubChem[1] |

| Molecular Weight | 225.15 g/mol | PubChem[1] |

| IUPAC Name | 2-(2-formyl-4-nitrophenoxy)acetic acid | PubChem[1] |

| CAS Number | 6965-69-1 | Benchchem[2] |

| Melting Point | 190-192 °C | ChemicalBook |

| Boiling Point (Predicted) | 464.4 ± 35.0 °C | ChemicalBook |

| Density (Predicted) | 1.520 ± 0.06 g/cm³ | ChemicalBook |

| XLogP3 (Predicted) | 0.8 | PubChem[1] |

Synthesis of 2-Formyl-4-nitrophenoxyacetic Acid

The synthesis of 2-Formyl-4-nitrophenoxyacetic acid is achieved through a two-step process starting from 2-hydroxy-5-nitrobenzaldehyde. The general methodology is based on the Williamson ether synthesis followed by ester hydrolysis.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-formyl-4-nitrophenoxy)acetate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (2 equivalents) to the solution and stir the mixture at room temperature for 15-20 minutes.

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 to 1.3 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate out or can be extracted with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 2-Formyl-4-nitrophenoxyacetic Acid

-

Reaction Setup: Dissolve the purified ethyl 2-(2-formyl-4-nitrophenoxy)acetate (1 equivalent) in a mixture of a suitable organic solvent (e.g., ethanol or tetrahydrofuran) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., HCl or H₂SO₄) to a pH of approximately 2.

-

Isolation: The desired 2-Formyl-4-nitrophenoxyacetic acid will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow

Role as a Chemical Intermediate